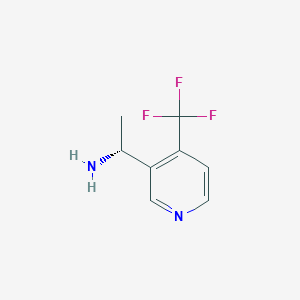
(R)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as transaminases, has also been explored to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various enzymes and receptors are of particular interest.
Medicine
In medicine, ®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
- 1-(4-(Trifluoromethyl)phenyl)ethan-1-amine
- 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Uniqueness
®-1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-4-13-3-2-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 |
InChI Key |
JJHWPZSSWOCMTL-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CN=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=C(C=CN=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



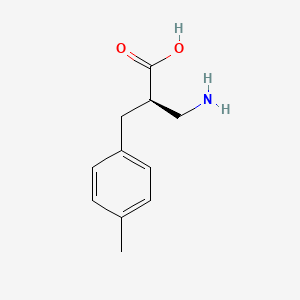
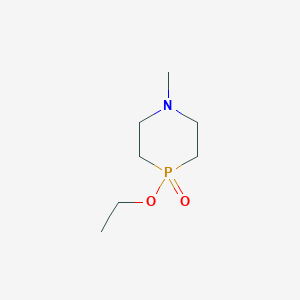
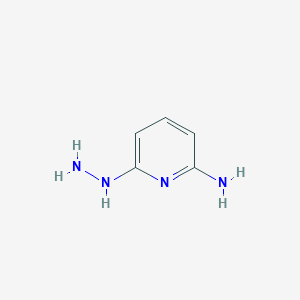

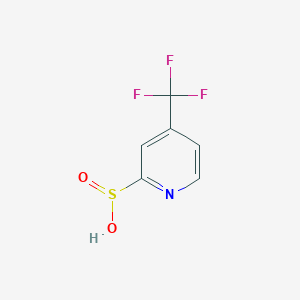
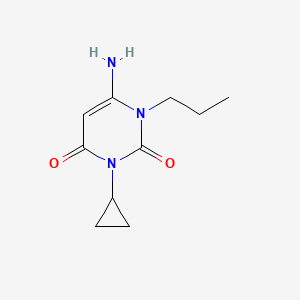
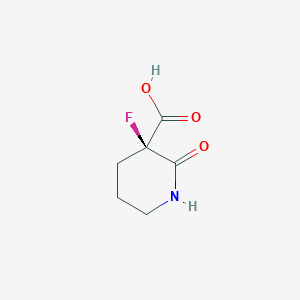
![[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B12984592.png)
![6-Amino-8-bromo-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12984598.png)
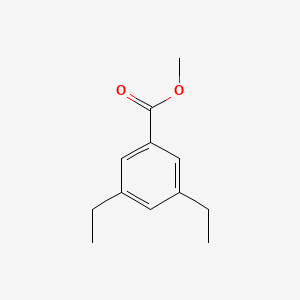

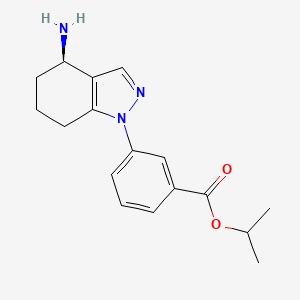
![(S)-7-((Di-tert-butylphosphino)oxy)-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12984634.png)
